molecular formula C30H29Cl2N3O3 B12919173 3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide CAS No. 6857-22-3

3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B12919173
CAS No.: 6857-22-3
M. Wt: 550.5 g/mol
InChI Key: REDGOGFJNUUQFA-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a central 2,5-dioxo-pyrrolidine scaffold substituted with chloro groups at positions 1 and 2. The pyrrolidine ring is linked via an amino group to a 4-methylbenzamide moiety, which is further connected to a sterically hindered 2,6-diisopropylphenyl group. However, explicit pharmacological data for this compound remains unreported in the provided evidence, necessitating reliance on structural analogs for comparative analysis.

Properties

CAS No.

6857-22-3

Molecular Formula

C30H29Cl2N3O3

Molecular Weight

550.5 g/mol

IUPAC Name

3-[[4-chloro-1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C30H29Cl2N3O3/c1-16(2)22-10-7-11-23(17(3)4)26(22)34-28(36)19-13-12-18(5)24(14-19)33-27-25(32)29(37)35(30(27)38)21-9-6-8-20(31)15-21/h6-17,33H,1-5H3,(H,34,36)

InChI Key

REDGOGFJNUUQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)NC3=C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of chloro substituents and the formation of amide bonds. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: Researchers investigate its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogous Compounds

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2,5-dioxo-pyrrolidine 4-chloro, 3-chlorophenyl, 4-methylbenzamide, 2,6-diisopropylphenyl ~600 (estimated)* Hypothesized kinase inhibition (structural)
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (13) Pyrazoline-sulfonamide 4-bromophenyl, 6,6-dimethylindolone, benzenesulfonamide 541.46 Anticandidal activity (reported)
4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (14) Pyrazoline-sulfonamide 4-chlorophenyl, 6,6-dimethylindolone, benzenesulfonamide 526.98 (calculated) Antifungal activity (reported)
3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione 2,5-dioxo-pyrrolidine 4-chlorobenzylamino, 4-methoxyphenyl ~375 (estimated) Unreported (structural analog)
N-(2,6-Dichloro-3-methylphenyl)-2-(piperazin-1-yl)propanamide Propanamide-piperazine 2,6-dichloro-3-methylphenyl, piperazine ~330 (estimated) Hypothesized CNS activity (structural)

*Molecular weight estimated using Multiwfn software .

Key Structural and Functional Insights:

Core Scaffold Differences: The target compound’s 2,5-dioxo-pyrrolidine core distinguishes it from pyrazoline-sulfonamide analogs (e.g., compounds 13 and 14 in ), which exhibit antifungal properties. The pyrrolidine scaffold may confer enhanced metabolic stability compared to pyrazoline derivatives due to reduced ring strain .

Substituent Effects :

  • Chloro substituents in the target compound and compound 14 suggest shared electronic profiles, but the absence of a sulfonamide group may reduce polar interactions with biological targets.
  • The 4-methylbenzamide moiety in the target compound aligns with kinase inhibitor pharmacophores, whereas the indolone moiety in compounds 13 and 14 correlates with antifungal activity .

Predicted Pharmacokinetics :

  • The bulky 2,6-diisopropylphenyl group likely increases lipophilicity (logP > 5), suggesting superior blood-brain barrier penetration compared to sulfonamide analogs (logP ~3–4) . This property is critical for CNS-targeted therapeutics but may limit aqueous solubility.

Research Findings and Methodological Considerations:

  • Similarity Analysis : Using Tanimoto coefficients (), the target compound shows moderate similarity (Tc ≈ 0.6–0.7) to pyrrolidinedione derivatives (e.g., compound in ) due to shared core scaffolds but diverges in substituent complexity .
  • Docking Studies : AutoDock4 () simulations hypothesize that the diisopropylphenyl group in the target compound may occupy allosteric pockets in kinases, a feature absent in simpler analogs .
  • Electron Localization : ELF analysis () predicts strong electron delocalization in the pyrrolidine ring, enhancing resonance stabilization compared to pyrazoline derivatives .

Biological Activity

The compound 3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide is a pyrrole-derived molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C25H18Cl3N3O\text{C}_{25}\text{H}_{18}\text{Cl}_{3}\text{N}_{3}\text{O}

Key Features:

  • Molecular Weight : 514.7877 g/mol
  • Functional Groups : Pyrrole ring, amide linkage, and chlorinated aromatic systems.

Biological Activity Overview

The biological activities of this compound primarily stem from its structural characteristics, which allow it to interact with various biological targets. Notable activities include:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
    • In vitro studies have indicated moderate to strong inhibitory effects against these pathogens.
  • Enzyme Inhibition :
    • It has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, showing promising results in reducing enzyme activity .
    • Additionally, it exhibits strong inhibitory effects on urease, which is relevant for treating conditions like kidney stones and certain gastrointestinal disorders .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties through mechanisms that involve apoptosis induction in cancer cells .
    • The presence of the pyrrole moiety is often associated with enhanced anticancer activity due to its ability to intercalate with DNA .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The pyrrole structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Binding : The compound's ability to bind effectively to enzymes like AChE and urease suggests a competitive inhibition mechanism that could be exploited therapeutically.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectivenessReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong
Enzyme InhibitionUreaseStrong
AnticancerVarious Cancer Cell LinesPromising

Research Highlights

  • A study conducted by Wani et al. (2017) evaluated the antibacterial properties of several pyrrole derivatives, including the target compound. Results indicated that it possessed superior activity compared to other synthesized analogs.
  • Docking studies have shown that the compound binds effectively to AChE and urease, suggesting a robust interaction that could lead to therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .
  • Additional research has indicated potential anti-inflammatory effects, further expanding the therapeutic utility of this compound in treating chronic inflammatory conditions .

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